molecular formula C14H9FO5 B6405982 3-(3-Carboxy-5-fluorophenyl)-5-hydroxybenzoic acid CAS No. 1261964-00-4

3-(3-Carboxy-5-fluorophenyl)-5-hydroxybenzoic acid

Cat. No.: B6405982
CAS No.: 1261964-00-4
M. Wt: 276.22 g/mol
InChI Key: WOTLYLBLMRHWEU-UHFFFAOYSA-N
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Description

3-(3-Carboxy-5-fluorophenyl)-5-hydroxybenzoic acid is an aromatic carboxylic acid with a unique structure that includes both carboxyl and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Carboxy-5-fluorophenyl)-5-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the fluorination of a precursor compound followed by carboxylation and hydroxylation reactions. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and minimize impurities. The use of advanced purification techniques, such as crystallization and chromatography, is essential to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

3-(3-Carboxy-5-fluorophenyl)-5-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of 3-(3-Carboxy-5-fluorophenyl)-5-oxobenzoic acid.

    Reduction: Formation of 3-(3-Carboxy-5-fluorophenyl)-5-hydroxybenzyl alcohol.

    Substitution: Formation of 3-(3-Carboxy-5-aminophenyl)-5-hydroxybenzoic acid.

Scientific Research Applications

3-(3-Carboxy-5-fluorophenyl)-5-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-Carboxy-5-fluorophenyl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets. The carboxyl and hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The fluorine atom may enhance the compound’s binding affinity to certain receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Carboxy-5-fluorophenyl)benzoic acid
  • 4-(3-Carboxy-5-fluorophenyl)-2-chlorobenzoic acid
  • 5-(3-Carboxy-5-fluorophenyl)nicotinic acid

Uniqueness

3-(3-Carboxy-5-fluorophenyl)-5-hydroxybenzoic acid is unique due to the presence of both carboxyl and hydroxyl groups on the aromatic ring, which imparts distinct chemical reactivity and biological activity. The fluorine atom further enhances its properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(3-carboxy-5-fluorophenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO5/c15-11-3-7(1-9(4-11)13(17)18)8-2-10(14(19)20)6-12(16)5-8/h1-6,16H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTLYLBLMRHWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)O)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690893
Record name 5-Fluoro-5'-hydroxy[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261964-00-4
Record name 5-Fluoro-5'-hydroxy[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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